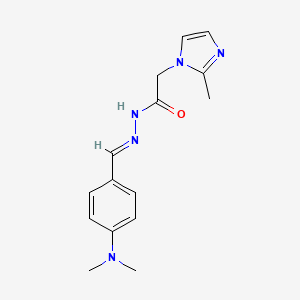![molecular formula C14H21N5O2 B2490299 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1171085-25-8](/img/structure/B2490299.png)
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" belongs to the class of pyrazolopyridazin derivatives, which are of significant interest in the chemical and pharmaceutical fields due to their diverse biological activities and potential as drug molecules. These compounds are characterized by their fused heterocyclic structure, which imparts unique chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazolopyridazin derivatives typically involves the coupling reaction of suitable precursors, such as N-iodoimidazo[1,2-a]pyridinyl acetamides with urea derivatives, to form the desired compound. These reactions are often followed by crystallization from solvent evaporation at room temperature (Chen et al., 2021). The synthesis process is carefully designed to introduce specific substituents at desired positions on the core structure, influencing the compound's physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of pyrazolopyridazin derivatives is confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction studies. These techniques provide detailed information on the compound's structure, including the arrangement of atoms and the presence of specific functional groups. Additionally, theoretical calculations, such as density functional theory (DFT), are utilized to optimize the molecular structure and predict its stability and reactivity (Chen et al., 2021).
Chemical Reactions and Properties
Pyrazolopyridazin derivatives participate in various chemical reactions, including hydrogen bonding, π-π stacking, and Van der Waals interactions, contributing to the compound's stability and reactivity. These interactions are crucial for the compound's biological activity, as they can influence its binding affinity to biological targets (Chen et al., 2021).
Aplicaciones Científicas De Investigación
Chemical Properties and Environmental Impact
Environmental Presence and Toxicity Synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol, which share structural similarities with the compound , have been observed in various environmental matrices. Their presence has been noted in indoor dust, outdoor air particulates, sea sediment, and river water. Studies indicate that these compounds, along with their transformation products, have been found in human tissues such as fat, serum, urine, breast milk, and fingernails. The toxicity studies of these compounds suggest potential hepatic toxicity, endocrine disrupting effects, and carcinogenic properties. This highlights the need for environmental and human health risk assessments of similar compounds (Liu & Mabury, 2020).
Biological and Medicinal Applications
Heterocyclic Compounds in Drug Discovery The pyrazolo[3,4-d]pyridazin moiety, a crucial part of the compound's structure, is recognized as a significant pharmacophore due to its role in numerous biologically active compounds. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. This highlights the compound's potential in medicinal chemistry and drug discovery (Dar & Shamsuzzaman, 2015).
Synthesis and Pharmacological Aspects
Synthesis and Applications in Medicinal Chemistry The pyrazolo[1,5-a]pyrimidine scaffold, part of the compound's structure, is highly regarded in drug discovery. It has shown a broad range of medicinal properties, such as acting as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatory agents, CRF1 antagonists, and radio diagnostics. The synthesis of these compounds and their structure-activity relationships are crucial in developing potential drug candidates. This underlines the compound's relevance in the synthesis of new drugs and therapeutic agents (Cherukupalli et al., 2017).
Propiedades
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-8(2)11-9-6-16-19(14(3,4)5)12(9)13(21)18(17-11)7-10(15)20/h6,8H,7H2,1-5H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZDSJLZQJQBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)
![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)
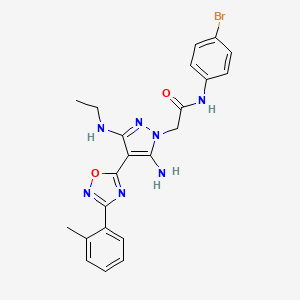
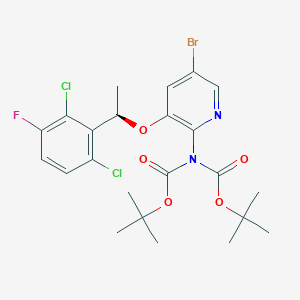
![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)
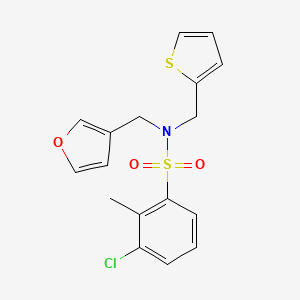
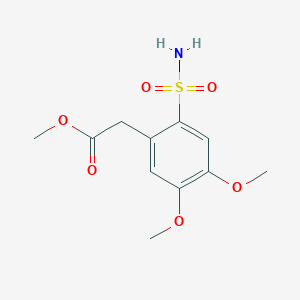
![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)

